2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring attached to a triazole ring, which is further substituted with a 3,4-dichlorobenzyl group and a sulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbon disulfide.
Substitution Reactions: The 3,4-dichlorobenzyl group is introduced through nucleophilic substitution reactions. This step may require the use of strong bases and solvents like dimethylformamide (DMF).
Attachment of the Pyridine Ring: The final step involves the coupling of the triazole derivative with a pyridine ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, strong bases, polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazole and pyridine derivatives.
Scientific Research Applications
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- **2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine
- **2-[(3,4-Dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12Cl2N4S |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-14(13-4-2-3-7-18-13)19-20-15(21)22-9-10-5-6-11(16)12(17)8-10/h2-8H,9H2,1H3 |
InChI Key |
PPYGZYMGMXIPRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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